2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-6-12(7-9-14)10-16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCLDLOABHOOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]Acetamide (CAS 6125-31-1)
- Structure : Differs by replacing the phenyl group on the acetamide nitrogen with a chlorine atom.
- Properties : Molecular weight 287.17 g/mol, soluble in chloroform and DMSO .
N-(4-([1,1′-Biphenyl]-4-yl)-1,3-Thiazol-2-yl)-2-(1,3-Dioxoisoindolin-2-yl)Acetamide (CAS 477545-71-4)
Modifications to the Acetamide Side Chain
2-{[5-(2,4-Dichlorophenyl)-4-Ethyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenyl-1,3-Thiazol-2-yl)Acetamide (CAS 531517-39-2)
- Structure : Replaces the 4-chlorophenyl group with a triazole-thioether linkage and a dichlorophenyl substituent.
2-[(4-Fluorophenyl)Sulfanyl]-N-(4-Phenyl-1,3-Thiazol-2-yl)Acetamide
- Structure : Substitutes the acetamide’s 4-chlorophenyl with a 4-fluorophenylsulfanyl group.
- Properties : Fluorine’s electronegativity may alter electronic distribution, affecting binding affinity .
Anthelmintic Activity
- Compound 3q (): 2-[2-(4-Chlorophenyl)-1H-Benzimidazol-1-yl]-N-Phenyl Acetamide demonstrated superior anthelmintic activity (paralysis and death of worms) compared to albendazole.
Antitumor Activity
- Compound 9 (): 2-(1,3-Thiazol-2-ylamino)-N-(4-Chlorophenyl)Acetamide showed antitumor properties, highlighting the importance of the 4-chlorophenyl-thiazole interaction in cytotoxicity .
Table 1. Comparative Data for Thiazole-Based Acetamides
Discussion of Key Structural and Functional Trends
- Chlorophenyl vs. Phenyl Substitutions : The 4-chlorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to unsubstituted phenyl analogs .
- Biological Implications : Compounds with sulfur-containing linkages (e.g., sulfanyl or thioether groups) exhibit varied binding modes, as seen in ACE2 docking studies (ΔG = -5.51 kcal/mol for a triazole-thioether analog) .
Biological Activity
2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as TOSLAB 42103, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H13ClN2OS
- Molecular Weight : 328.82 g/mol
- CAS Number : 74101-29-4
1. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies indicate that derivatives of thiazole compounds exhibit significant antibacterial activity comparable to established antibiotics. For instance, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
2. Antitumor Activity
Research has highlighted the anticancer potential of thiazole-containing compounds. The presence of the thiazole moiety in 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is believed to enhance cytotoxicity against various cancer cell lines. Structure-activity relationship studies revealed that substituents on the phenyl rings significantly influence the compound's efficacy against cancer cells . For example, compounds with electron-withdrawing groups showed enhanced activity, with some exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 |
| Compound 10 | Jurkat | 1.98 |
| Doxorubicin | Various | >2.0 |
3. Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant properties. A study reported that specific thiazole-integrated compounds effectively eliminated tonic-clonic seizures in animal models, suggesting potential therapeutic applications in epilepsy management .
Structure-Activity Relationship (SAR)
The SAR analysis of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide reveals that:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and biological activity.
- Thiazole Ring : Essential for cytotoxic effects; modifications can lead to significant changes in potency.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Evaluation : A comparative study assessed various thiazole derivatives against common bacterial strains, revealing that compounds similar to TOSLAB 42103 exhibited synergistic effects when combined with ciprofloxacin and ketoconazole .
- Antitumor Efficacy : In vitro tests demonstrated that certain derivatives of the compound were effective against multiple cancer cell lines, with detailed molecular dynamics simulations indicating strong interactions with target proteins involved in apoptosis .
- Anticonvulsant Screening : In a controlled study, thiazole derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol in rodents, showing significant protective effects .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via cyclization of thioamides.
- Acylation : Reacting the thiazole-2-amine intermediate with chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine in dioxane or dichloromethane) .
- Substitution : Introducing the 4-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions. Key conditions include controlled temperature (20–25°C for acylation), solvent selection (dioxane, DMF), and purification via recrystallization (ethanol-DMF mixtures) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments, especially for the thiazole ring (δ 6.5–7.5 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for methylene) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
Q. What are the typical biological activities explored for this compound?
Thiazole-acetamide derivatives are studied for antimicrobial, anticancer, and anti-inflammatory activities. The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the thiazole core may interact with biological targets like kinases or enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency, while dichloromethane minimizes side reactions .
- Catalysts : Triethylamine or pyridine as bases improve chloroacetyl chloride reactivity .
- Temperature Control : Maintaining 20–25°C prevents exothermic decomposition during acylation .
- Purification : Gradient recrystallization (ethanol-DMF) or column chromatography resolves by-products .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved to confirm structural assignments?
- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguities in aromatic or acetamide regions .
- X-ray Crystallography : Provides definitive bond-length and angle data for the thiazole and chlorophenyl moieties .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data .
Q. What strategies address discrepancies in bioactivity data across different studies?
- Structural Analog Screening : Compare activity of derivatives with modified substituents (e.g., fluorophenyl vs. chlorophenyl) to identify pharmacophores .
- Target Validation : Use molecular docking to assess binding affinity to proposed targets (e.g., COX-2 or EGFR kinases) .
- Standardized Assays : Replicate studies under consistent conditions (e.g., cell lines, incubation times) to minimize variability .
Q. How does the electronic nature of substituents influence the compound’s reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the acetamide carbonyl, increasing reactivity in nucleophilic substitutions .
- Steric Effects : Bulky substituents on the thiazole ring may hinder enzyme binding, reducing anticancer activity .
- Hammett Analysis : Quantify substituent effects on reaction rates or binding constants using σ values .
Methodological Considerations
Q. What protocols are recommended for monitoring reaction progress and intermediate stability?
- Thin-Layer Chromatography (TLC) : Track conversion of 2-amino-thiazole intermediates using ethyl acetate/hexane eluents .
- In Situ IR Spectroscopy : Monitor carbonyl formation (1700 cm⁻¹) during acylation .
- Stability Testing : Assess intermediates under varying pH and temperature to identify degradation pathways .
Q. How can computational tools enhance the design of derivatives with improved properties?
- QSAR Modeling : Correlate substituent descriptors (logP, molar refractivity) with bioactivity to prioritize synthetic targets .
- ADMET Prediction : Software like SwissADME predicts pharmacokinetic profiles (e.g., blood-brain barrier penetration) .
- Molecular Dynamics Simulations : Evaluate binding mode stability in protein active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
